![molecular formula C13H16N2O2 B5638674 N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B5638674.png)

N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[3-(2-oxo-1-pyrrolidinyl)phenyl]propanamide and related compounds involves complex chemical processes aimed at creating molecules with specific characteristics. For instance, the synthesis of 3-oxo-3-phenyl-N-(2-pyridyl)propanamide and its derivatives as photooxidation retardants in polymers highlights the compound's potential in enhancing polymer stability against UV degradation. This process emphasizes the role of intramolecular charge transfer and double hydrogen bonding in defining the compound's effectiveness as a UV absorber (Hanna & Girges, 1990).

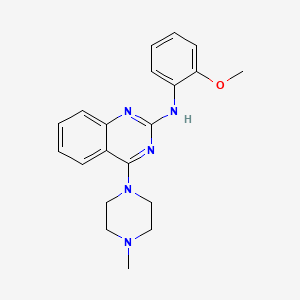

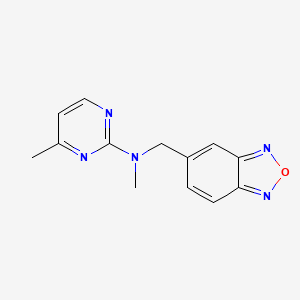

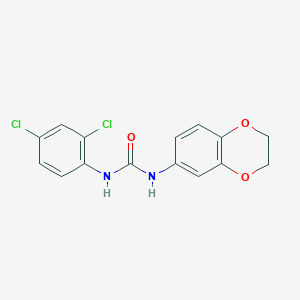

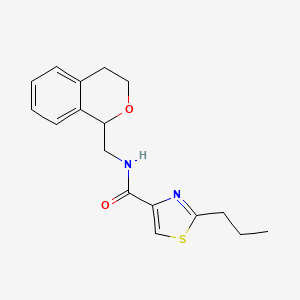

Molecular Structure Analysis

The molecular structure of this compound and its analogs is pivotal in understanding their chemical behavior. The crystal structure analyses, such as those conducted on fentanyl analogs, reveal the significance of centrosymmetrically related cations and their interactions with anions and water molecules in the compound's overall stability and reactivity (Jimeno et al., 2003).

Chemical Reactions and Properties

The compound's reactivity is illustrated by its involvement in various chemical reactions, such as the Lewis acid catalyzed cyanation of indoles and pyrroles, showcasing its versatility in organic synthesis (Yang, Zhang, & Wang, 2011). Additionally, its role in the synthesis of mesoionic monosubstituted 3-oxo-propanamides or thioamides through reactions with pyridinium and isoquinolinium ylides further demonstrates its chemical utility (Seifi et al., 2015).

Physical Properties Analysis

The compound's physical properties, including its solubility, melting point, and crystalline structure, are crucial for its application in various fields. For example, the synthesis and molecular structure analysis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide highlight its efficiency as a fluorescent ATRP initiator in polymerizations, indicating its physical properties' impact on its practical applications (Kulai & Mallet-Ladeira, 2016).

Chemical Properties Analysis

Understanding the compound's chemical properties, such as reactivity, stability under various conditions, and interactions with other compounds, is essential. The synthesis and characterization of N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides for immunomodulating activity underscore the compound's versatile chemical nature and potential for therapeutic applications (Doria et al., 1991).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . The product is sold “as-is” without any representation or warranty whatsoever .

Propriétés

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-12(16)14-10-5-3-6-11(9-10)15-8-4-7-13(15)17/h3,5-6,9H,2,4,7-8H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSOQGUTGULJRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=CC=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(dimethylamino)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5638601.png)

![2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5638604.png)

![3-[5-(1-isonicotinoyl-4-piperidinyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5638608.png)

![7-methyl-2-(3-thienylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5638621.png)

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(methylthio)propanoyl]-4-piperidinol](/img/structure/B5638631.png)

![1-(2-phenyl-9-propyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5638634.png)

![2-ethyl-9-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638646.png)

![3-(4-bromophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5638680.png)

![2-chloro-N-[(cyclopentylamino)carbonothioyl]benzamide](/img/structure/B5638709.png)